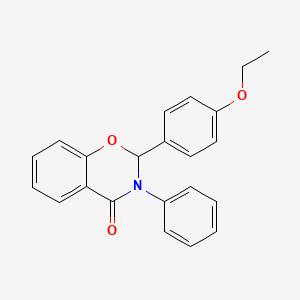
1,2-Propadiene, 1-(1-ethoxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propadiene, 1-(1-ethoxyethoxy)- is an organic compound with the molecular formula C7H12O2 It is a derivative of propadiene, featuring an ethoxyethoxy group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Propadiene, 1-(1-ethoxyethoxy)- can be synthesized through a multi-step process. One common method involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction mixture is stirred and cooled in an ice-salt bath, followed by the addition of potassium carbonate to quench the reaction. The resulting product, 3-(1-ethoxyethoxy)-1-propyne, is then subjected to further reaction with potassium tert-butoxide under nitrogen atmosphere to yield 1-(1-ethoxyethoxy)-1,2-propadiene .
Industrial Production Methods
Industrial production methods for 1,2-Propadiene, 1-(1-ethoxyethoxy)- are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propadiene, 1-(1-ethoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
1,2-Propadiene, 1-(1-ethoxyethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Propadiene, 1-(1-ethoxyethoxy)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, forming intermediates that can interact with biological molecules or other chemical entities. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propadiene: The parent compound without the ethoxyethoxy group.
Propyne: An isomer of propadiene with a triple bond.
Allene: Another name for 1,2-propadiene, highlighting its cumulated double bonds.
Uniqueness
1,2-Propadiene, 1-(1-ethoxyethoxy)- is unique due to the presence of the ethoxyethoxy group, which imparts different chemical properties and reactivity compared to its parent compound and isomers. This functional group can influence the compound’s solubility, stability, and interaction with other molecules .
Propriétés
Numéro CAS |
20524-89-4 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
InChI |
InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h6-7H,1,5H2,2-3H3 |
Clé InChI |
SURPMABZUKKSNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)





![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)

